Benzyl 2-oxoacetate
Overview
Description
Benzyl 2-oxoacetate: is an organic compound with the molecular formula C₉H₈O₃ . It is an ester derived from benzyl alcohol and glyoxylic acid. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 2-oxoacetate can be synthesized through the esterification of benzyl alcohol with glyoxylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of benzyl alcohol and glyoxylic acid into a reactor, along with the catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl 2-oxoacetate can undergo oxidation reactions to form benzyl glyoxylate.
Reduction: It can be reduced to benzyl glycolate using reducing agents such as sodium borohydride.
Substitution: The ester group in this compound can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Benzyl glyoxylate.
Reduction: Benzyl glycolate.
Substitution: Various benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Benzyl 2-oxoacetate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a reagent in enzyme assays and as a substrate in metabolic studies.
Medicine: This compound is investigated for its potential therapeutic applications, including its use in the synthesis of drug candidates.
Industry: this compound is used in the production of fragrances and flavoring agents. It is also employed in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of benzyl 2-oxoacetate involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of benzyl glyoxylate. In reduction reactions, it is reduced by reducing agents to form benzyl glycolate. The ester group in this compound can also undergo nucleophilic substitution, resulting in the formation of different derivatives.
Comparison with Similar Compounds
Benzyl acetate: An ester derived from benzyl alcohol and acetic acid.
Benzyl benzoate: An ester derived from benzyl alcohol and benzoic acid.
Ethyl 2-oxoacetate: An ester derived from ethanol and glyoxylic acid.
Uniqueness: Benzyl 2-oxoacetate is unique due to its specific ester group derived from glyoxylic acid, which imparts distinct chemical properties and reactivity. Unlike benzyl acetate and benzyl benzoate, this compound can undergo specific oxidation and reduction reactions, making it valuable in various synthetic applications.
Properties
IUPAC Name |
benzyl 2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWUWTZLQRMAKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451632 | |
Record name | BENZYL GLYOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52709-42-9 | |
Record name | BENZYL GLYOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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